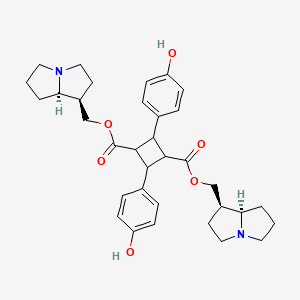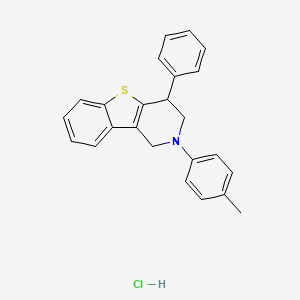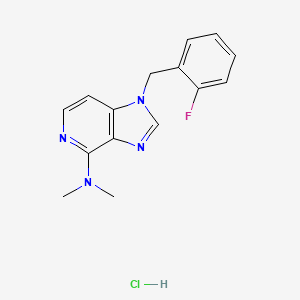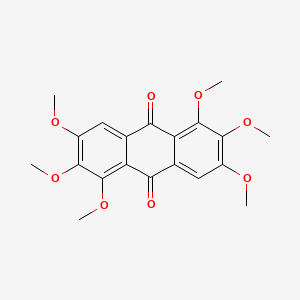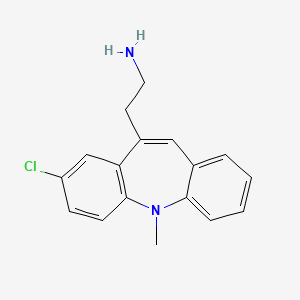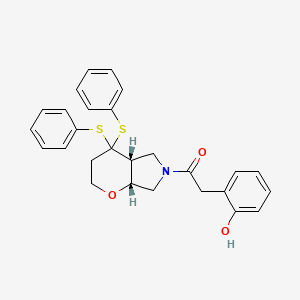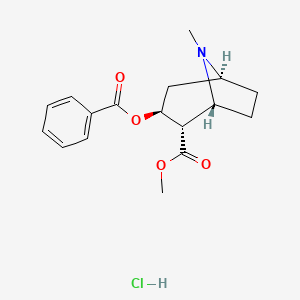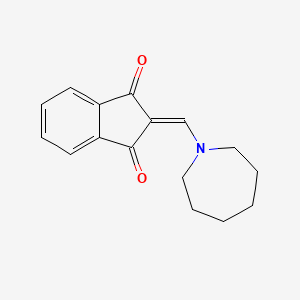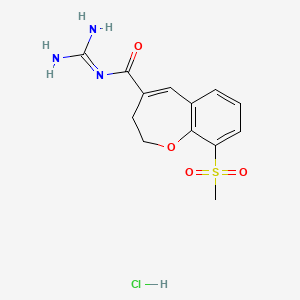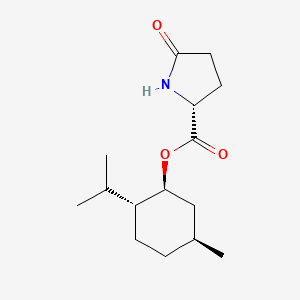
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester is a complex organic compound with a unique structure that includes a proline derivative and a cyclohexyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester typically involves the esterification of D-Proline with the appropriate cyclohexyl derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. Flow microreactor systems have been shown to be more efficient and versatile compared to traditional batch processes, allowing for better control over reaction parameters and reducing the overall production time .
Analyse Des Réactions Chimiques
Types of Reactions
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester
- D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl amide
Uniqueness
D-Proline, 5-oxo-, (1S,2R,5S)-5-methyl-2-(1-methylethyl)cyclohexyl ester is unique due to its specific stereochemistry and the presence of both a proline derivative and a cyclohexyl ester group. This combination of features gives the compound distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
144540-05-6 |
|---|---|
Formule moléculaire |
C15H25NO3 |
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10-,11+,12+,13-/m0/s1 |
Clé InChI |
SLHPMAOXNSLXEH-LOWDOPEQSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2CCC(=O)N2)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


